molecular formula C₃₇H₄₅KN₂O₁₀S₂ B1140096 Cyanine 5 Bihexanoic Acid Dye, Potassium Salt CAS No. 252255-40-6

Cyanine 5 Bihexanoic Acid Dye, Potassium Salt

Cat. No.: B1140096
CAS No.: 252255-40-6
M. Wt: 780.99
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyanine 5 Bihexanoic Acid Dye, Potassium Salt is a fluorescent dye widely used in various scientific fields. This compound is known for its strong fluorescence and water solubility, making it an excellent choice for labeling proteins and peptides. The molecular formula of this compound is C37H45KN2O10S2, and it has a molecular weight of 780.99 .

Mechanism of Action

Target of Action

It is known that this compound is a fluorescent dye , which suggests that its primary targets could be biological structures that it can bind to and illuminate under specific conditions.

Mode of Action

The Cyanine 5 Bihexanoic Acid Dye, Potassium Salt interacts with its targets by binding to them and emitting fluorescence when excited by light of a specific wavelength . This allows the visualization of the target structures in biological research and medical diagnostics.

Result of Action

The primary result of the action of this compound is the generation of fluorescence that allows the visualization of the target structures . This can provide valuable information about the location, abundance, and behavior of these structures in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyanine 5 Bihexanoic Acid Dye, Potassium Salt involves the reaction of indole derivatives with pentadienyl intermediates. The reaction typically occurs under mild conditions, with the use of organic solvents and catalysts to facilitate the formation of the dye. The process includes several steps of purification to ensure the high purity of the final product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The final product is then subjected to rigorous quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

Cyanine 5 Bihexanoic Acid Dye, Potassium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can result in the formation of reduced indole derivatives .

Scientific Research Applications

Cyanine 5 Bihexanoic Acid Dye, Potassium Salt is extensively used in scientific research due to its unique properties. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Cyanine 5 Bihexanoic Acid Dye, Potassium Salt include:

Uniqueness

This compound is unique due to its specific absorption and emission wavelengths, which make it highly suitable for applications requiring red fluorescence. Its water solubility and amine-reactive properties further enhance its utility in various scientific fields .

Properties

IUPAC Name

potassium;1-(5-carboxypentyl)-2-[5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H46N2O10S2.K/c1-36(2)28-24-26(50(44,45)46)18-20-30(28)38(22-12-6-10-16-34(40)41)32(36)14-8-5-9-15-33-37(3,4)29-25-27(51(47,48)49)19-21-31(29)39(33)23-13-7-11-17-35(42)43;/h5,8-9,14-15,18-21,24-25H,6-7,10-13,16-17,22-23H2,1-4H3,(H3-,40,41,42,43,44,45,46,47,48,49);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPLZDLIQRWUCY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)O)C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H45KN2O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

781.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.